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Compound of Interest
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Compound Name:

carboxylic acid
CAS No.: 1103191-48-5

Cat. No.: B1386149

Get Quote

Executive Summary

Cyanophenylpiperidine derivatives represent a privileged scaffold in medicinal chemistry,
characterized by a piperidine ring substituted with a cyanophenyl group (typically at the 4-
position).[1] This structural motif combines the pharmacological versatility of the 4-
phenylpiperidine core (found in classic opioids and antipsychotics) with the unique electronic
and steric properties of the nitrile (cyano) group.

This guide analyzes their role as potent inhibitors in epigenetics (LSD1), oncology (Autotaxin),
and virology.[1] The cyanophenyl moiety acts not merely as a hydrophobic spacer but as a
critical "warhead" or "anchor" that engages specific amino acid residues (e.g., Lys661 in LSD1)
via hydrogen bonding, while simultaneously blocking metabolic degradation sites.[1]

Chemical Space & Structural Logic[1]
The Pharmacophore
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The scaffold consists of three distinct domains, each governing a specific aspect of biological
interaction:

e The Core (Piperidine Ring): A semi-rigid, saturated heterocycle that positions substituents in
defined spatial orientations (chair conformation).[1] The basic nitrogen often participates in
ionic interactions with aspartate or glutamate residues in target proteins.[1]

e The Electronic Modulator (Cyano Group):

o H-Bond Acceptor: The nitrogen of the nitrile group is a weak but specific hydrogen bond
acceptor.

o Metabolic Shield: Substitution at the para-position of the phenyl ring blocks CYP450-
mediated hydroxylation, significantly extending half-life compared to unsubstituted
phenylpiperidines.

o Dipole: The strong dipole moment influences the orientation of the molecule within
electrostatic binding pockets.

o The Vector (N-Substitution): The nitrogen atom allows for diverse derivatization (benzyl, acyl,
sulfonyl) to tune selectivity and solubility.[1]

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic governing
these derivatives.
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Caption: Structural decomposition of the cyanophenylpiperidine scaffold highlighting the
functional role of each domain.

Therapeutic Applications & Mechanism of Action[2]

[3]
Epigenetics: LSD1 Inhibition

The most authoritative application of 4-(4-cyanophenyl)piperidine derivatives is in the reversible
inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is overexpressed in various
cancers (AML, small cell lung cancer) and demethylates Histone H3K4, repressing tumor
suppressor genes.[1]

o Mechanism: The piperidine ring mimics the substrate lysine side chain. The 4-cyanophenyl
group extends into the deep active site pocket.

« Critical Interaction: Crystallographic studies reveal that the cyano group forms a crucial
hydrogen bond with Lys661, displacing a conserved water molecule that usually coordinates
with the FAD cofactor.[1][2] This interaction is specific and reversible, distinguishing these
compounds from irreversible inhibitors like tranylcypromine.[1]

Oncology: Autotaxin (ATX) Inhibition

Autotaxin is an enzyme responsible for producing Lysophosphatidic Acid (LPA), a lipid mediator
driving tumor migration and fibrosis.[1][3][4][5]

 Activity: Cyanophenylpiperidine derivatives bind to the hydrophobic "tunnel" or the active site
of ATX.

» Role of CN: The cyano group often interacts with zinc ions or polar residues within the
catalytic domain, while the lipophilic phenylpiperidine core occupies the lipid-binding pocket,
competitively inhibiting the entry of Lysophosphatidylcholine (LPC).

Mechanism of Action Diagram (LSD1 Focus)
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Caption: Molecular interaction map detailing the binding mode of cyanophenylpiperidines within
the LSD1 active site.

Experimental Protocols
Synthesis of 4-(4-Cyanophenyl)piperidine Scaffold

Objective: To synthesize the core scaffold from commercially available 4-piperidone.
Protocol:

 Protection: Protect 4-piperidone hydrochloride (10 mmol) with Boc-anhydride (11 mmol) and
TEA in DCM to yield N-Boc-4-piperidone.

» Formation of Vinyl Triflate: React N-Boc-4-piperidone with LDA (1.1 eq) at -78°C in THF,
followed by addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) to generate the
enol triflate.

e Suzuki Coupling:
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o Reagents: Vinyl triflate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%),
Na2CO3 (2M aqueous).[1]

o Conditions: Reflux in DME/Water (3:1) for 12 hours under Argon.[1]

o Workup: Extract with EtOAc, wash with brine, dry over MgSO4. Purification via flash
chromatography (Hexane/EtOAc).[1]

e Reduction: Hydrogenation of the double bond using Pd/C (10%) in MeOH under H2
atmosphere (1 atm) for 4 hours.

o Deprotection: Treat with TFA/DCM (1:1) at 0°C to yield the free amine 4-(4-
cyanophenyl)piperidine.

In Vitro LSD1 Inhibition Assay

Objective: Determine IC50 values using a fluorescence-based assay.

Parameter Specification

Enzyme Recombinant Human LSD1 (1-852)

Substrate H3K4me2 (Histone H3 dimethyl Lys4) peptide

Detection Peroxidase-coupled fluorescence (Amplex Red)

Control Tranylcypromine (Irreversible inhibitor)
Workflow:

Incubation: Mix LSD1 enzyme (50 nM) with varying concentrations of the test derivative in
assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 15 min at RT.

Reaction Start: Add H3K4me2 peptide (20 uM) and Horseradish Peroxidase (HRP).

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.

Analysis: Calculate initial velocity (VO) and fit to a dose-response curve to determine 1C50.
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Comparative Activity Profile

The table below summarizes the biological activity of key cyanophenylpiperidine derivatives

compared to standard reference compounds.

Primary
Compound . . Key Structural
Target Activity Mechanism
Class . Feature
(IC50/Ki)
Cyano group
4-Cyanophenyl- Reversible binds Lys661;
T LSD1 0.05-0.5uM N ]
piperidine Competitive Piperidine
mimics Lysine.
4-cyano-4-phenyl
substitution
Piritramide Opioid (Mu) Ki~1-10 nM Agonist increases
potency &
stability.
N-benzyl group
) occupies lipid
N-Benzyl-4-(4- ) Hydrophobic
Autotaxin 10-100 nM ] pocket; CN
CN-Ph) Tunnel Binder
modulates
polarity.
Note: Pyridine
analog
Diphenyl- o Dimerization (bioisostere)
o Survivin ~5uM o )
cyanopyridine* Inhibitor often cited
alongside
piperidines.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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